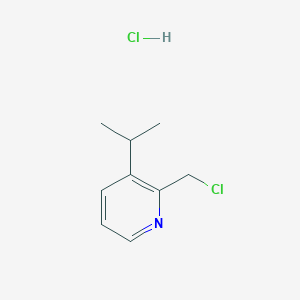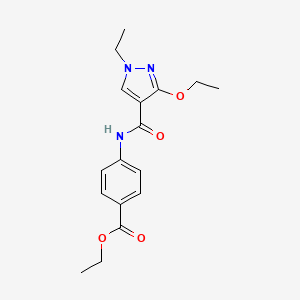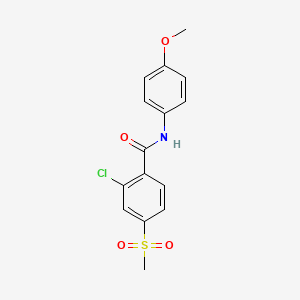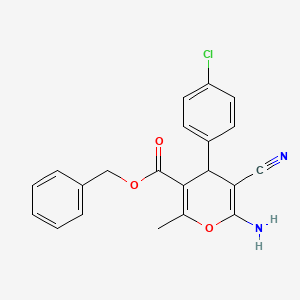
3-methyl-1-(prop-2-en-1-yl)-5-(propan-2-yl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-(prop-2-en-1-yl)-5-(propan-2-yl)-1H-indole-2-carboxylic acid is a synthetic organic compound that has been extensively studied in scientific research. This compound is also known as JWH-015 and belongs to the class of synthetic cannabinoids. The compound has been synthesized using various methods, and its biochemical and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Indole-2-carboxylic acids, including compounds similar to 3-methyl-1-(prop-2-en-1-yl)-5-(propan-2-yl)-1H-indole-2-carboxylic acid, have been synthesized and characterized, offering insights into their potential applications in various fields of chemistry and biochemistry (Reddy et al., 2022).
Crystal Structure Analysis
- Research on crystal structures of indole carboxylic acids has been conducted, providing valuable information on molecular geometry and potential interactions, which is crucial for understanding their properties and applications (Li et al., 2009).
Anticancer Activity
- Certain derivatives of indole-2-carboxylic acids have been evaluated for their anticancer activities, suggesting potential therapeutic applications of these compounds (Kryshchyshyn-Dylevych et al., 2020).
Antimicrobial and Anti-Inflammatory Activity
- Novel substituted indoles, related to indole-2-carboxylic acids, have been synthesized and screened for antimicrobial and anti-inflammatory activities, indicating their potential in developing new therapeutic agents (Gadegoni & Manda, 2013).
Anti-Bacterial and Anti-Parasitic Activity
- Bismuth(III) complexes derived from indole-carboxylic acids exhibit significant anti-bacterial and anti-parasitic activities, demonstrating the potential of these compounds in treating infections and parasitic diseases (Pathak et al., 2017).
Photophysical Properties
- Studies on the photophysical properties of indole derivatives have shown that these compounds can be excellent candidates for fluorescent probes, highlighting their applications in bioimaging and diagnostics (Pereira et al., 2010).
Inhibitors of Mycolic Acid Biosynthesis
- Derivatives of indole-2-carboxylic acids have been synthesized as potential inhibitors of mycolic acid biosynthesis, suggesting a role in treating mycobacterial infections (Hartmann et al., 1994).
Carboxylation and Carbamoylation Reactions
- Research on the carboxylation and carbamoylation of indoles, including indole-2-carboxylic acid derivatives, has provided insights into new synthetic pathways for functionalized indoles (Nemoto et al., 2016).
Functionalization for Diverse Applications
- The functionalization of indole-2-carboxylic acid derivatives has been explored for various applications, including the creation of new heterocyclic compounds (Velikorodov et al., 2016).
Eigenschaften
IUPAC Name |
3-methyl-5-propan-2-yl-1-prop-2-enylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-8-17-14-7-6-12(10(2)3)9-13(14)11(4)15(17)16(18)19/h5-7,9-10H,1,8H2,2-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIHXSNTDMTVGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(C)C)CC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2408560.png)
![(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone](/img/structure/B2408562.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2408564.png)





![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408570.png)


![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2408573.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)
![Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2408576.png)